N,N-bis(cyanomethyl)-2-ethoxybenzamide
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Overview
Description
N,N-bis(cyanomethyl)-2-ethoxybenzamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of two cyanomethyl groups attached to the nitrogen atoms and an ethoxy group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-2-ethoxybenzamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 2-ethoxybenzamide with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography on silica gel .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the use of greener solvents and catalysts can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-2-ethoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Reduction Reactions: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or THF.
Condensation: Reagents like formaldehyde and catalysts such as triethylamine (TEA) in ethanol.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products Formed
Substitution: Formation of substituted cyanoacetamides.
Condensation: Formation of heterocyclic compounds such as pyrroles and oxazoles.
Reduction: Formation of primary amines.
Scientific Research Applications
N,N-bis(cyanomethyl)-2-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-2-ethoxybenzamide involves its ability to participate in various chemical reactions due to the presence of reactive cyano groups. These groups can undergo nucleophilic substitution, condensation, and reduction reactions, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: Similar structure with trifluoromethanesulfonamide instead of benzamide.
N,N-bis(cyanomethyl)-4-methoxybenzamide: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
N,N-bis(cyanomethyl)-2-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for the synthesis of specific heterocyclic compounds and biologically active molecules .
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-12-6-4-3-5-11(12)13(17)16(9-7-14)10-8-15/h3-6H,2,9-10H2,1H3 |
InChI Key |
COPLMCGAOOKLLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
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